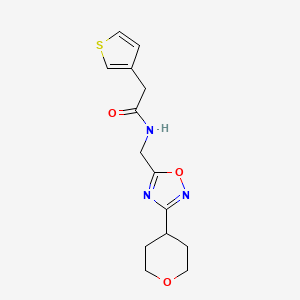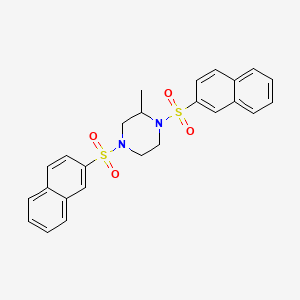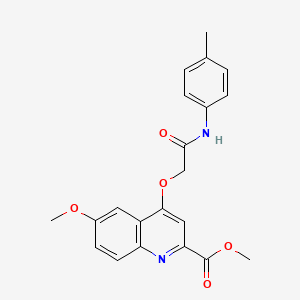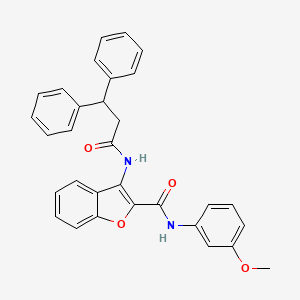
3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial field.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.Scientific Research Applications
Neuroprotective and Antioxidant Effects
A study by Cho et al. (2015) explored the neuroprotective and antioxidant activities of novel benzofuran-2-carboxamide derivatives. They synthesized a series of compounds and evaluated their efficacy against NMDA-induced excitotoxicity in rat cortical neuronal cells and their ability to scavenge free radicals. Among these compounds, specific derivatives exhibited potent neuroprotective actions and moderate to appreciable antioxidant activities, suggesting their potential application in treating neurodegenerative diseases Cho et al., 2015.
Synthesis and Biological Evaluation
Lavanya et al. (2017) synthesized a new series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These compounds were evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. This study highlights the versatility of benzofuran-2-carboxamide derivatives in developing new bioactive chemical entities with potential therapeutic benefits Lavanya, R. Sribalan, & V. Padmini, 2017.
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) investigated novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone for their analgesic and anti-inflammatory properties. Their findings suggest that certain compounds exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, making them potential candidates for further pharmacological development Abu-Hashem, S. Al-Hussain, & M. Zaki, 2020.
Microwave-Assisted Synthesis
Xie et al. (2014) developed a microwave-assisted one-pot parallel synthesis approach for benzofuran-2-carboxamide derivatives with potential anti-inflammatory, analgesic, and antipyretic activities. This method offers a fast and efficient way to produce a series of biologically significant compounds, some of which exhibited potent activities Yong-Sheng Xie, Deepak Kumar, et al., 2014.
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves discussing potential future research directions or applications of the compound.
properties
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c1-36-24-16-10-15-23(19-24)32-31(35)30-29(25-17-8-9-18-27(25)37-30)33-28(34)20-26(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-19,26H,20H2,1H3,(H,32,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFRBZSJJBRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-diphenylpropanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2894408.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894410.png)
![ethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2894411.png)
![2-{[(3-Chlorophenyl)amino]methyl}phenol](/img/structure/B2894413.png)
![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2894414.png)
![1-[4-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2894416.png)
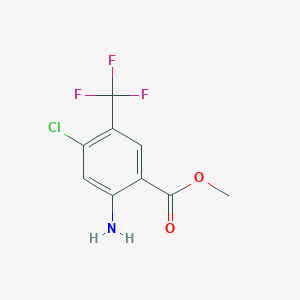
![2-Benzoyl-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-3-amine](/img/structure/B2894418.png)
![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894421.png)
![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2894423.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine](/img/structure/B2894425.png)
